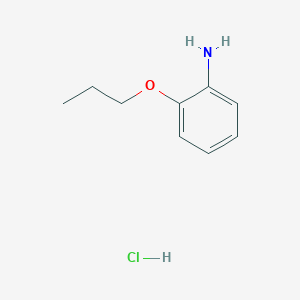

2-Propoxyaniline hydrochloride

Description

BenchChem offers high-quality 2-Propoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKWRYBXSMQKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-propoxyaniline hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis and purification protocols, analytical characterization, and its role in the pharmaceutical landscape.

Introduction and Chemical Identity

2-Propoxyaniline hydrochloride is the salt form of 2-propoxyaniline, an aromatic amine. The presence of the propoxy group and the amine functionality on the benzene ring makes it a versatile building block in organic synthesis. Its hydrochloride salt form often enhances stability and aqueous solubility compared to the free base, which is advantageous for various applications, including pharmaceutical synthesis.[1] The protonation of the amine group in the hydrochloride salt mitigates susceptibility to oxidation, a common issue with aniline derivatives.[1]

Synonyms: 2-Propoxybenzenamine hydrochloride, o-Propoxyaniline HCl CAS Number: 18078-63-2 (hydrochloride), 4469-78-7 (free base) Molecular Formula: C₉H₁₄ClNO Molecular Weight: 187.67 g/mol

Physicochemical Properties

The physical and chemical properties of 2-propoxyaniline hydrochloride are crucial for its handling, storage, and application in chemical reactions. Below is a summary of its key properties.

| Property | Value | Source(s) |

| Molecular Weight | 187.67 g/mol | [2] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 249.3 °C at 760 mmHg (free base) | [2] |

| Density | 1.016 g/cm³ (free base) | [2] |

| Solubility | Predicted to have higher aqueous solubility than the free base. Soluble in organic solvents like ethanol. | [1] |

| Storage | Store at 2-8°C, protected from light in a dry, well-ventilated place. | [3] |

Synthesis and Purification

The synthesis of 2-propoxyaniline hydrochloride is a multi-step process. A common and logical pathway involves the synthesis of the free base, 2-propoxyaniline, followed by its conversion to the hydrochloride salt.

Synthetic Pathway Overview

A logical synthetic route begins with the Williamson ether synthesis to produce 2-propoxynitrobenzene from 2-nitrophenol. This intermediate is then reduced to the free amine, 2-propoxyaniline. Finally, the free amine is treated with hydrochloric acid to yield the target hydrochloride salt.

Caption: Synthetic workflow for 2-propoxyaniline hydrochloride.

Step-by-Step Experimental Protocols

This protocol is based on the principles of the Williamson ether synthesis, a robust method for preparing ethers. A phenoxide ion, generated by a base, acts as a nucleophile and attacks a primary alkyl halide.

-

Rationale: The reaction proceeds via an SN2 mechanism. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective base for deprotonating the phenol.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-nitrophenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone.

-

Reaction: Add 1-bromopropane (1.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution to remove any unreacted 2-nitrophenol, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propoxynitrobenzene. This intermediate can be purified by column chromatography if necessary.

This procedure details the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a common and effective method for this transformation.

-

Rationale: Iron metal in the presence of an acid (in this case, generated from HCl) is a classic and efficient reducing agent for aromatic nitro compounds. The reaction is heterogeneous and requires reflux to proceed at a reasonable rate.

-

Reaction Setup: Charge a round-bottom flask with iron powder (3.5 equivalents), ethanol, and water. Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[4]

-

Addition of Nitro Compound: Slowly add a solution of 2-propoxynitrobenzene (1 equivalent) in ethanol to the refluxing mixture over several hours.[4]

-

Reaction Completion: Continue refluxing for an additional 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.[4]

-

Neutralization and Filtration: Cool the reaction mixture and neutralize with concentrated ammonia to a pH of 8-9. Filter the hot mixture through a pad of celite to remove the iron salts.[4]

-

Extraction: Extract the filtrate with diethyl ether or ethyl acetate. Separate the organic layer.[4]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-propoxyaniline can be purified by vacuum distillation to yield a clear oil.[4]

This protocol describes the conversion of the synthesized free base into its hydrochloride salt.

-

Rationale: The basic amine group of the aniline readily reacts with strong acids like HCl in an acid-base reaction to form the ammonium salt. The salt is typically much less soluble in nonpolar organic solvents than the free base, allowing for its precipitation and isolation.[1]

-

Dissolution: Dissolve the purified 2-propoxyaniline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[1]

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., concentrated aqueous HCl or HCl in an anhydrous solvent like diethyl ether) with constant stirring.[1][5]

-

Precipitation and Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.[1]

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. Dry the product in a vacuum oven to obtain 2-propoxyaniline hydrochloride.

If the isolated hydrochloride salt requires further purification, recrystallization is the preferred method.

-

Rationale: Recrystallization purifies solid compounds based on differences in solubility at varying temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For aniline salts, a polar solvent or a mixture is often effective.

-

Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture). The desired compound should be soluble in the hot solvent and sparingly soluble when cold.

-

Dissolution: Dissolve the crude 2-propoxyaniline hydrochloride in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-propoxyaniline hydrochloride is a critical self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the ammonium protons.

-

Aromatic Protons: A complex multiplet pattern between 6.8-7.5 ppm.

-

Propoxy Group: A triplet around 4.0 ppm (O-CH₂ ), a sextet around 1.8 ppm (-CH₂ -), and a triplet around 1.0 ppm (CH₃ ).

-

Ammonium Protons (N⁺H₃): A broad singlet, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

-

Aromatic Carbons: Signals in the 110-150 ppm region.

-

Propoxy Group Carbons: Aliphatic signals typically below 70 ppm: O-C H₂, -C H₂-, and C H₃.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.

-

Rationale: Reversed-phase HPLC is well-suited for analyzing aniline derivatives. A C18 column separates compounds based on their hydrophobicity.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape.

-

Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

-

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry and are classified as crucial chemical intermediates.[6][7] They serve as foundational scaffolds for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[8][9]

The 2-propoxyaniline moiety can be incorporated into larger molecules to modulate properties such as:

-

Lipophilicity: The propoxy group increases the compound's lipophilicity, which can influence its ability to cross cell membranes and its pharmacokinetic profile.

-

Receptor Binding: The specific substitution pattern on the aromatic ring can be critical for directing interactions with biological targets, such as enzymes or receptors.

-

Metabolic Stability: The presence and position of substituents can block sites of metabolic degradation, thereby increasing the drug's half-life.

While specific drugs derived directly from 2-propoxyaniline hydrochloride are not prominently documented in publicly accessible literature, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material or intermediate for creating libraries of novel compounds for screening in drug discovery programs.[10] For instance, related propoxybenzene derivatives have been investigated for their potential antibacterial and antiurease activities.

Safety and Handling

2-Propoxyaniline hydrochloride should be handled with care in a laboratory setting, following standard safety protocols.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area or under a chemical fume hood.[5]

-

First Aid:

-

Skin Contact: Immediately wash skin with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[5]

-

Inhalation: Remove the victim to fresh air.[5]

-

Ingestion: Wash out the mouth with water.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]

-

References

-

2-propoxyaniline hydrochloride | CAS 4469-78-7. Chemical-Suppliers. Retrieved January 6, 2026, from [Link]

-

p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

Making Aniline HCl. YouTube. Retrieved January 6, 2026, from [Link]

-

Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. ResearchGate. Retrieved January 6, 2026, from [Link]

- Aniline hydrohalide preparation. Google Patents.

-

Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis of o-Propoxyaniline. PrepChem.com. Retrieved January 6, 2026, from [Link]

-

How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Can anyone help me to find a procedures for recrystallize aniline-HCl?. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Chemical Intermediates in Pharmaceuticals. INTERSURFCHEM. Retrieved January 6, 2026, from [Link]

-

A divergent intermediate strategy yields biologically diverse pseudo-natural products. National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. Retrieved January 6, 2026, from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Retrieved January 6, 2026, from [Link]

- Synthesis and purification of d-propoxyphene hydrochloride. Google Patents.

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. Retrieved January 6, 2026, from [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Retrieved January 6, 2026, from [Link]

-

The Role of Chemical Intermediates in Pharmaceutical Manufacturing. LinkedIn. Retrieved January 6, 2026, from [Link]

- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. US4535186A - 2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives - Google Patents [patents.google.com]

- 8. A divergent intermediate strategy yields biologically diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core scientific principles and practical methodologies associated with 2-propoxyaniline hydrochloride, moving beyond a mere recitation of facts to provide actionable insights grounded in established chemical causality.

Foreword: Understanding the Compound's Significance

2-Propoxyaniline and its derivatives represent a fascinating scaffold in medicinal chemistry. While the parent compound serves as a versatile building block, its substituted analogues have garnered significant interest, most notably in the exploration of potent sensory agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly amenable to laboratory research and development. A critical point of clarification for researchers is the compound's identification: while CAS number 4469-78-7 is frequently associated with the free base, 2-propoxyaniline, the hydrochloride salt is more accurately identified by CAS number 220594-10-5 . This guide will address the synthesis, purification, and characterization of the hydrochloride salt, providing a robust foundation for its application in further research.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section outlines the key identifiers and physicochemical characteristics of 2-propoxyaniline hydrochloride.

Chemical Structure and Identifiers

-

Chemical Name: 2-Propoxybenzenamine hydrochloride

-

Synonyms: o-Propoxyaniline hydrochloride, 2-Propoxyphenylamine hydrochloride

-

Molecular Formula: C₉H₁₄ClNO

-

Molecular Weight: 187.67 g/mol [1]

-

CAS Number: 220594-10-5 (for the hydrochloride salt); 4469-78-7 (for the free base, 2-propoxyaniline)[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} caption="Chemical structure of 2-Propoxyaniline Hydrochloride"

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-propoxyaniline and its hydrochloride salt, compiled from various supplier and database sources. These values are critical for designing experimental conditions, such as solvent selection and purification strategies.

| Property | Value (2-Propoxyaniline) | Value (2-Propoxyaniline Hydrochloride) | Reference(s) |

| Appearance | Light yellow to brown liquid/solid | Solid | [2] |

| Melting Point | Not widely reported | 142 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg | Decomposes | [1] |

| Density | 1.016 g/cm³ | Not available | [1] |

| Flash Point | 106.6 °C | Not applicable | [1] |

| Solubility | Moderately soluble in organic solvents | Soluble in water and polar protic solvents | General chemical principles |

| Storage Temp. | Room Temperature | 2-8°C, protect from light | [2] |

Part 2: Synthesis and Purification

The reliable synthesis and rigorous purification of 2-propoxyaniline hydrochloride are paramount for obtaining reproducible results in downstream applications. This section details a logical and field-proven synthetic pathway and purification protocol.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-propoxyaniline is most effectively achieved through a two-step process starting from 2-nitrophenol. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="#FFFFFF";

} caption="Synthetic workflow for 2-propoxyaniline hydrochloride."

Detailed Experimental Protocols

This procedure is a classic Williamson ether synthesis, chosen for its high efficiency and reliability in forming the ether linkage.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

Addition of Alkylating Agent: While stirring, add 1-propyl bromide (1.2 eq.) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-propoxy-2-nitrobenzene can be purified by vacuum distillation or column chromatography on silica gel.

The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride is a robust alternative suitable for smaller-scale syntheses.

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 1-propoxy-2-nitrobenzene (1 eq.) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-propoxyaniline.

-

-

Method B: Tin(II) Chloride Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 1-propoxy-2-nitrobenzene (1 eq.) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture at reflux for 1-3 hours.

-

Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide until the tin salts precipitate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final step involves the formation and purification of the hydrochloride salt. Recrystallization is the method of choice to obtain a high-purity solid product.

-

Salt Formation: Dissolve the purified 2-propoxyaniline free base in anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or bubble dry HCl gas through the solution) until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

-

Purification (Recrystallization): Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or an ethanol/ether mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization

Unambiguous characterization of the synthesized compound is essential for ensuring its identity and purity. This section outlines the expected analytical data for 2-propoxyaniline.

Spectroscopic Data

The following tables provide the expected chemical shifts and key spectral features for 2-propoxyaniline. The data for the hydrochloride salt will show a downfield shift for the protons and carbons near the protonated amino group.

Table 3.1.1: Predicted ¹H NMR Data for 2-Propoxyaniline

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 6.7-6.9 | m | 4H | - |

| -NH₂ | ~3.8 | br s | 2H | - |

| O-CH₂ -CH₂-CH₃ | ~3.9 | t | 2H | ~6.5 |

| O-CH₂-CH₂ -CH₃ | ~1.8 | sextet | 2H | ~7.0 |

| O-CH₂-CH₂-CH₃ | ~1.0 | t | 3H | ~7.5 |

Table 3.1.2: Predicted ¹³C NMR Data for 2-Propoxyaniline

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-O | ~147 |

| Aromatic C-N | ~137 |

| Aromatic C-H | 110-122 |

| O-CH₂ -CH₂-CH₃ | ~70 |

| O-CH₂-CH₂ -CH₃ | ~23 |

| O-CH₂-CH₂-CH₃ | ~11 |

Table 3.1.3: Key FTIR and Mass Spectrometry Data for 2-Propoxyaniline

| Technique | Key Peaks / Fragments | Interpretation |

| FTIR (cm⁻¹) | 3450-3300 (two bands) | N-H stretching (primary amine) |

| 3050-3000 | Aromatic C-H stretching | |

| 2960-2850 | Aliphatic C-H stretching | |

| 1620-1580 | C=C stretching (aromatic ring) | |

| 1250-1200 | Aryl-O-C stretching (asymmetric) | |

| Mass Spec. (EI-MS) | m/z 151 | Molecular Ion [M]⁺ |

| m/z 109 | [M - C₃H₆]⁺ (McLafferty rearrangement) | |

| m/z 82 | Further fragmentation |

Part 4: Applications in Drug Development and Research

The 2-propoxyaniline scaffold is of particular interest due to its relationship with the intensely sweet compound 5-nitro-2-propoxyaniline, also known as P-4000. This provides a compelling case study in structure-activity relationships (SAR).

The 2-Propoxyaniline Scaffold and Sweet Taste Receptors

5-Nitro-2-propoxyaniline is reported to be approximately 4000 times sweeter than sucrose.[3] This remarkable biological activity highlights the critical role of the substituents on the 2-propoxyaniline core in modulating its interaction with sweet taste receptors.

dot graph "SAR_Diagram" { rankdir=LR; node [shape=none, margin=0]; bgcolor="#FFFFFF";

} caption="Structure-Activity Relationship (SAR) of 2-propoxyaniline derivatives."

The comparison between 2-propoxyaniline and 5-nitro-2-propoxyaniline demonstrates that the electronic properties of the aromatic ring are crucial for its interaction with the sweet taste receptor. The electron-withdrawing nitro group at the 5-position, in conjunction with the electron-donating amino and propoxy groups, creates a specific electronic and steric profile that is recognized by the receptor.[4]

Potential as a Scaffold in Medicinal Chemistry

Beyond its connection to sweeteners, the 2-alkoxyaniline motif is a valuable scaffold for the synthesis of a variety of heterocyclic compounds and other biologically active molecules. Its utility as a starting material for the synthesis of photoreactive probes to study ligand-receptor interactions has been demonstrated.[4] Researchers can leverage the amino and alkoxy groups as handles for further chemical modifications to explore a wide range of biological targets.

Part 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 2-propoxyaniline hydrochloride.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

-

Conclusion

2-Propoxyaniline hydrochloride is a valuable chemical entity with well-defined properties and a clear synthetic pathway. Its significance extends from its role as a versatile synthetic intermediate to its foundational position in the structure-activity relationship studies of potent sweet taste modulators. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the necessary knowledge to confidently and effectively utilize this compound in their scientific endeavors. The principles and protocols outlined herein are designed to be not just a set of instructions, but a framework for rational experimental design and execution.

References

-

Hashimoto, M., Murai, Y., Yoshida, T., Wang, L., Masuda, K., Hashidoko, Y., Monde, K., & Hatanaka, Y. (2016). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett, 27(06), 946-950. [Link]

-

PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-nitro-3-propoxyaniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information for: Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. [Link]

- Jackowski, K., & Wielogorska, E. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(7), 957-964.

-

PubChem. (n.d.). 5-Nitro-2-propoxyaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688). [Link]

-

Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. [Link]

- Google Patents. (n.d.). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.

-

Wikipedia. (n.d.). 2-Aminophenol. [Link]

- Smith, R. M. (2003). Understanding mass spectra: a basic approach. John Wiley & Sons.

-

ResearchGate. (n.d.). FTIR spectrum of polyaniline. [Link]

-

Chemical-Suppliers.com. (n.d.). 2-propoxyaniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. [Link]

-

Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline. [Link]

-

Reddit. (2025, January 28). N-alkylation of aminophenols. r/Chempros. [Link]

-

Patrick, R., Nagarajan, N. S., Pan, H., Saha, S. K., Rapai, J., Torlikonda, V., Panda, M., Manjunatha, S. G., & Nambiar, S. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of pharmaceutical and biomedical analysis, 56(5), 1060–1067. [Link]

- Zhang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European Journal of Medicinal Chemistry, 150, 814-826.

- Google Patents. (n.d.).

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

CORA. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. [Link]

-

PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. (n.d.). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of... [Link]

-

YouTube. (2021, February 26). Reduction of Nitrobenzene with TWO Nitro groups. [Link]

Sources

2-Propoxyaniline hydrochloride molecular weight

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Analysis, and Handling

Abstract

This technical guide provides a comprehensive overview of 2-propoxyaniline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates the compound's core chemical identity, with a primary focus on its molecular weight and physicochemical properties. It presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, this guide discusses the compound's relevance in the broader context of chemical synthesis and historical bioactivity, drawing lessons from structurally related molecules. A thorough section on safety, handling, and storage is included to ensure best practices in a laboratory setting. The methodologies described are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physical data for 2-propoxyaniline and its hydrochloride salt.

Nomenclature and Identifiers

The hydrochloride salt form is commonly used to improve the stability and handling of the parent aniline compound. It is crucial to distinguish between the free base and the salt, as their properties, including molecular weight, differ significantly.

-

Systematic Name: 2-propoxybenzenamine hydrochloride

-

Common Synonyms: 2-propoxyaniline HCl, o-propoxyaniline hydrochloride[1]

-

CAS Numbers: 4469-78-7 is widely cited for both the free base and its hydrochloride salt.[1][2][3] Another CAS number, 220594-10-5, is also used for the hydrochloride salt.[4][5] This ambiguity often arises from different supplier registrations; researchers should verify the specific product via its certificate of analysis.

Molecular Formula and Weight

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry. The addition of hydrochloric acid to form the salt must be accounted for.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Source |

| 2-Propoxyaniline (Free Base) | C₉H₁₃NO | 151.21 | |

| 2-Propoxyaniline Hydrochloride | C₉H₁₄ClNO | 187.67 | [1][6] |

Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application conditions.

| Property | Value | Notes | Source |

| Appearance | Light yellow to brown solid/powder | Color may vary with purity. | [2][5] |

| Melting Point | 142 °C to 179 °C | The range may reflect differences in purity or measurement conditions. A value of 177-179 °C is also reported.[1][5] | [1] |

| Boiling Point | 249.3 °C at 760 mmHg | This value is for the free base, as the salt form would likely decompose at high temperatures. | [1] |

| Density | 1.016 g/cm³ | For the free base. | [1] |

| Storage Temperature | 2-8°C, protected from light | Recommended for maintaining long-term stability.[2] Room temperature storage is also noted.[5] | [2] |

Synthesis and Purification Workflow

The synthesis of anilines is a foundational process in organic chemistry. The following workflow describes a robust and common method for preparing 2-propoxyaniline, followed by its conversion to the hydrochloride salt.

Rationale for Synthetic Route Selection

The catalytic hydrogenation of a nitroaromatic precursor is selected for its high efficiency, clean conversion, and operational simplicity. This method involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a palladium catalyst. The resulting free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established methods for nitro group reduction.[7]

Step 1: Catalytic Hydrogenation of 1-Nitro-2-propoxybenzene

-

Vessel Preparation: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 1-nitro-2-propoxybenzene (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

-

Catalyst Introduction: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%) as a slurry in the same solvent. Expertise Note: Pd/C is an excellent catalyst for this transformation due to its high activity and the ease with which it can be removed by filtration.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 psi).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Note: Complete removal of the catalyst is critical to prevent it from interfering with subsequent steps or contaminating the final product.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield crude 2-propoxyaniline as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2-propoxyaniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The 2-propoxyaniline hydrochloride salt will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove impurities and dry under vacuum.

Purification and Verification

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The success of the synthesis and purification is validated by the analytical techniques described in the next section, which confirm the compound's identity, purity, and molecular weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-propoxyaniline hydrochloride.

Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity and purity of the synthesized 2-propoxyaniline hydrochloride.

Overview of Analytical Strategy

The strategy involves a chromatographic method (HPLC) to assess purity and two spectroscopic methods (NMR and MS) for structural confirmation. This combination provides orthogonal data, forming a self-validating system for quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound by separating it from any unreacted starting material or byproducts.

-

Methodology:

-

System: A reverse-phase HPLC system with a C18 column. Expertise Note: A C18 column is ideal for retaining moderately polar aromatic compounds like anilines.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the aniline is protonated and sharp peaks are obtained.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the relative area of the main peak.

-

Validation: A system suitability test (e.g., multiple injections of a standard) should be performed to ensure the system is operating correctly.

-

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the environment of the hydrogen atoms (¹H NMR).

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the protons of the propoxy group (-O-CH₂-CH₂-CH₃), and a broad signal for the amine protons (-NH₃⁺), which will integrate to the correct ratios.

-

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Technique: Electrospray ionization (ESI) in positive ion mode is typically used for anilines.

-

Analysis: The sample is introduced into the mass spectrometer.

-

Expected Result: The analysis should detect the molecular ion of the free base (2-propoxyaniline). The expected mass-to-charge ratio ([M+H]⁺) would be approximately 152.21, corresponding to the protonated form of the C₉H₁₃NO molecule.

-

Analytical Workflow Diagram

Caption: A multi-technique workflow for analytical validation.

Relevance in Research and Drug Development

Role as a Chemical Building Block

2-Propoxyaniline hydrochloride serves as a valuable building block in organic synthesis. The aniline functional group is a versatile handle for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, enabling the construction of more complex molecular architectures for agrochemicals, materials science, and pharmaceuticals.

Historical Context and Bioactivity: The Case of 5-Nitro-2-propoxyaniline (P-4000)

The 2-propoxyaniline scaffold is part of a molecule of significant historical interest in drug and food additive development: 5-nitro-2-propoxyaniline, also known as P-4000.[8]

-

Intense Sweetness: P-4000 was discovered to be approximately 4,000 times sweeter than sucrose, making it one of the most potent artificial sweeteners ever found.[8][9]

-

Toxicity and Ban: Despite its powerful sweetening properties, it was banned for use in food in the United States due to concerns about its potential toxicity.[9]

-

Lessons for Drug Development: The story of P-4000 serves as a critical case study for drug development professionals. It underscores that high biological activity (in this case, interaction with sweet taste receptors) must be rigorously evaluated alongside a comprehensive toxicological profile.[10] The presence of the nitro group, a structural alert for potential toxicity, combined with the aniline core, highlights the importance of early-stage safety assessment in the development of any new chemical entity.

Logical Relationship Diagram

Caption: Relationship between the core structure, its applications, and evaluation.

Safety, Handling, and Storage

Proper handling of 2-propoxyaniline hydrochloride is essential to ensure laboratory safety. The information below is summarized from safety data sheets (SDS).

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| GHS Pictogram | Signal Word | Hazard Statements | Source |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[2] Avoid breathing dust.[11]

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[4] Protect from light.[2]

-

Incompatibilities: Avoid strong oxidizing agents.

First Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.[4]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

-

If Swallowed: Rinse mouth with water and consult a physician.[4]

Conclusion

2-Propoxyaniline hydrochloride, with a molecular weight of 187.67 g/mol , is a well-defined chemical entity with significant utility as a synthetic intermediate. Its preparation via catalytic hydrogenation and subsequent salt formation is a reliable and scalable process. Proper analytical characterization using a combination of HPLC, NMR, and MS is essential for verifying its identity and purity. While the core structure is a valuable building block, the history of related compounds like P-4000 provides a crucial reminder of the paramount importance of rigorous toxicological evaluation in the development of new bioactive molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this compound.

References

-

2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers. (URL: [Link])

-

5-Nitro-2-propoxyaniline hydrochloride | C9H13ClN2O3 | CID 3026849 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

4-Methyl-2-propoxyaniline hydrochloride | C10H16ClNO | CID 53410115 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF - ResearchGate. (URL: [Link])

-

Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (URL: [Link])

-

5-Nitro-2-propoxyaniline - DrugFuture. (URL: [Link])

-

5-Nitro-2-propoxyaniline - Wikipedia. (URL: [Link])

-

5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem. National Center for Biotechnology Information. (URL: [Link])

Sources

- 1. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]

- 3. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 2-propoxyaniline hydrochloride | 220594-10-5 [sigmaaldrich.cn]

- 6. scbt.com [scbt.com]

- 7. 4-PROPOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 9. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. enamine.enamine.net [enamine.enamine.net]

A Comprehensive Safety and Handling Guide for 2-Propoxyaniline Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for 2-Propoxyaniline hydrochloride. As a chemical intermediate potentially used in complex organic synthesis and drug discovery, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, address gaps in the available toxicological data, and provide actionable protocols for its use in a research and development setting.

Chemical and Physical Identity

2-Propoxyaniline hydrochloride is the salt form of the parent aniline derivative, 2-propoxyaniline. It is essential to distinguish between the base and its hydrochloride salt, although they may share some hazard classifications. A notable ambiguity exists in public databases regarding the specific CAS Number for the hydrochloride salt versus the free base. Researchers should verify the identity of their specific material. The compound is typically supplied as a solid powder.

Table 1: Physicochemical Properties of 2-Propoxyaniline and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | 2-Propoxyaniline hydrochloride | N/A |

| Synonyms | Benzenamine, 2-propoxy-, hydrochloride | [1] |

| Molecular Formula | C₉H₁₄ClNO (Hydrochloride) | |

| Molecular Weight | 187.67 g/mol (Hydrochloride) | [1] |

| CAS Number | 220594-10-5 or 4469-78-7 (ambiguity exists) | [2][3] |

| Appearance | Solid, powder | |

| Melting Point | 142 °C (unspecified form)[1], 177-179 °C (hydrochloride) | [1] |

| Boiling Point | 249.3 °C at 760 mmHg (unspecified form) | [1] |

| Flash Point | 106.6 °C (unspecified form) | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For 2-Propoxyaniline hydrochloride, the classification indicates significant acute toxicity, irritation potential, and environmental hazards.

Table 2: GHS Hazard Classification

| Element | Classification | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P273, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312 Storage: P403+P233, P405 Disposal: P501 | [4][5][6] |

The following diagram illustrates the logical flow from hazard identification to the final label elements that a researcher will encounter on the chemical container.

Caption: GHS Hazard Communication Workflow.

Toxicological Profile: An Emphasis on Data Gaps

While the GHS classification provides clear warnings for acute toxicity and irritation, a review of available safety data sheets reveals a significant lack of information regarding chronic or long-term effects.[7]

-

Acute Toxicity: The compound is classified as harmful via oral, dermal, and inhalation routes. This necessitates the use of comprehensive personal protective equipment (PPE) to prevent any direct contact or aerosol inhalation. The respiratory irritation potential (H335) further underscores the need for handling within a certified chemical fume hood.

-

Irritation: It is a confirmed skin and serious eye irritant. This is a direct causal factor for the mandatory use of chemical-resistant gloves and safety goggles.

-

Chronic Effects: Crucially, data on carcinogenicity, germ cell mutagenicity, and reproductive toxicity are largely unavailable or have not been thoroughly investigated.[7]

Expert Insight: For a research chemical with an incomplete toxicological profile, scientists must operate under the principle of precautionary risk management. The absence of data should not be interpreted as an absence of hazard. All handling protocols should therefore be designed to minimize exposure to a level that is As Low As Reasonably Achievable (ALARA).

Safe Handling and Storage Protocols

Adherence to a strict, validated handling protocol is non-negotiable. The following steps are designed to mitigate the risks identified in the GHS classification.

Experimental Protocol: Weighing and Handling of Solid 2-Propoxyaniline Hydrochloride

-

Preparation: Before handling, ensure the designated chemical fume hood has been certified within the last year. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

-

PPE Donning: Don appropriate PPE as outlined in Section 5. This must include a lab coat, nitrile gloves (or other chemically-resistant gloves), and chemical safety goggles.

-

Chemical Transport: Transport the sealed container from its storage location to the fume hood.

-

Weighing: Perform all weighing operations within the fume hood. Use a dedicated spatula. To minimize the generation of airborne dust, do not pour the powder from a height. Instead, gently tap the material from the container onto the weigh boat.

-

Container Sealing: Immediately after dispensing the required amount, securely reseal the container.[7] Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

-

Waste Disposal: Dispose of all contaminated materials (weigh boats, liners, gloves) in a designated hazardous waste container.

-

Decontamination: Clean the work surface and spatula thoroughly.

-

Hand Washing: After removing PPE, wash hands thoroughly with soap and water.

Storage Conditions

-

Location: Store in a dry, well-ventilated area.[7]

-

Container: Keep the container tightly closed and upright to prevent leakage.[7]

-

Security: The precautionary statement P405 (Store locked up) suggests that access to this chemical should be controlled and limited to authorized personnel.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, acids, and bases.[8]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, are the primary line of defense.[6] PPE serves as the essential final barrier. The choice of PPE must be directly correlated with the hazards of the substance and the specific task being performed.

Table 3: Recommended PPE for Laboratory Use

| Protection Type | Specification | Rationale |

| Engineering | Chemical Fume Hood | Mitigates inhalation hazard (H332) and respiratory irritation (H335). |

| Eye/Face | Chemical safety goggles | Protects against serious eye irritation (H319) from dust or splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7][8] |

| Hand | Chemically-resistant gloves (e.g., Nitrile) | Prevents skin contact (H312) and skin irritation (H315). |

| Body | Laboratory Coat | Protects against incidental skin contact and contamination of personal clothing. |

The following workflow provides a logical decision path for ensuring adequate protection.

Caption: PPE Selection Workflow.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

First-Aid Measures

-

General Advice: In case of any exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[7]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[7]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] If skin irritation occurs or persists, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Keep the eyelid wide open while rinsing. Seek immediate medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Caption: Emergency First-Aid Response Flowchart.

Accidental Release Measures (Spill Cleanup)

-

Evacuate: Ensure all non-essential personnel evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don full personal protective equipment, including respiratory protection if the spill is large or outside a fume hood.

-

Containment: Prevent the spill from entering drains or waterways.[7]

-

Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly once the material has been collected.

Fire and Explosion Hazard Data

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7] Do not use a direct water jet, as it may spread the material.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7][9]

-

Firefighter Advice: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Conclusion and Scientific Prudence

2-Propoxyaniline hydrochloride is a hazardous chemical that demands respect and careful handling. Its acute toxicity via all major exposure routes and its confirmed status as a skin and eye irritant are well-established. However, the most significant takeaway for the research scientist is the pronounced lack of chronic toxicological data. This data gap necessitates a conservative approach to safety, treating the compound as potentially having long-term health effects and ensuring that all handling is conducted with the goal of zero exposure. By implementing robust engineering controls, adhering to validated handling protocols, and utilizing appropriate PPE, researchers can work safely with this compound while advancing their scientific objectives.

References

-

2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers . Available at: [Link]

-

5-Nitro-2-propoxyaniline hydrochloride | C9H13ClN2O3 | CID 3026849 - PubChem . Available at: [Link]

-

Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI . Available at: [Link]

-

5-nitro-2-propoxyaniline|553-79-7 - Encyclopedia - MOLBASE . Available at: [Link]

-

5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem - NIH . Available at: [Link]

Sources

- 1. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 220594-10-5 Cas No. | 2-Propoxyaniline hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [chemicalbook.com]

- 4. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. employees.delta.edu [employees.delta.edu]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Propoxyaniline Hydrochloride

Executive Summary

2-Propoxyaniline hydrochloride is a key chemical intermediate with significant utility in organic synthesis, particularly within the pharmaceutical and chemical research sectors. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications. Furthermore, it establishes a framework for its safe handling and storage, grounded in authoritative safety data. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

2-Propoxyaniline hydrochloride is the hydrochloride salt of 2-propoxyaniline. The core structure consists of a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) and an amino group (-NH₂) at the ortho positions (1 and 2, respectively). The hydrochloride salt is formed by the protonation of the basic amino group.

The selection of the hydrochloride salt form is a deliberate and common strategy in drug development and chemical synthesis. It often enhances the stability and solubility (particularly in aqueous media) of the parent amine, which simplifies handling, formulation, and purification processes.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4469-78-7 | [1][2][3] |

| Molecular Formula | C₉H₁₄ClNO (for the hydrochloride) | [4] |

| Molecular Weight | 187.67 g/mol | [1][4] |

| Synonyms | Benzenamine, 2-propoxy-, hydrochloride; o-Propoxyaniline hydrochloride |[1] |

Below is a two-dimensional representation of the chemical structure, generated using the DOT language, illustrating the covalent and ionic bonds within the molecule.

Caption: Chemical structure of 2-Propoxyaniline hydrochloride.

Physicochemical Data

The physical properties of a compound are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and predicting its behavior in various experimental setups.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow to brown solid/powder | [2] |

| Melting Point | 142 °C or 177-179 °C (values vary by source) | [1] |

| Boiling Point | 249.3 °C at 760 mmHg (of the free base) | [1] |

| Density | 1.016 g/cm³ (of the free base) | [1] |

| Storage Temperature | 2-8°C, protected from light |[2] |

Note: Discrepancies in melting point data may arise from different purities or measurement conditions.

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes are seldom published, a common and logical synthetic route to 2-propoxyaniline involves two primary steps:

-

Williamson Ether Synthesis: This foundational reaction in organic chemistry is used to form the propoxy ether linkage. It typically involves the reaction of 2-nitrophenol with a propylating agent (e.g., 1-bromopropane or propyl iodide) under basic conditions. The choice of a strong base (like sodium hydride or potassium carbonate) is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic propyl halide.

-

Reduction of the Nitro Group: The resulting 2-nitro-1-propoxybenzene is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).

-

Salt Formation: Finally, the purified 2-propoxyaniline (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or diethyl ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Caption: Generalized synthetic workflow for 2-Propoxyaniline Hydrochloride.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of 2-Propoxyaniline hydrochloride, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Signals: One would expect to see distinct signals for the aromatic protons (in the 6.8-7.5 ppm range), the -OCH₂- protons (around 4.0 ppm), the internal -CH₂- protons (around 1.8 ppm), the terminal -CH₃ protons (a triplet around 1.0 ppm), and a broad signal for the -NH₃⁺ protons. The splitting patterns (e.g., triplets, multiplets) are critical for confirming the connectivity of the propyl chain.

-

-

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

-

Expected Signals: Signals corresponding to the six unique aromatic carbons, and the three distinct carbons of the propoxy group would be expected.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Peaks: Key absorption bands would include N-H stretching from the ammonium salt (around 3200-2800 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-O stretching from the ether linkage (around 1250 cm⁻¹).

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The expected molecular ion peak would correspond to the free base (2-propoxyaniline) after the loss of HCl.

A centralized database, ChemicalBook, indicates the availability of NMR, IR, and MS spectral data for this compound, which can serve as a reference for experimental validation.[5]

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active compounds. 2-Propoxyaniline hydrochloride is primarily utilized as a synthetic intermediate.

A notable derivative, 5-Nitro-2-propoxyaniline, is known to be a potent artificial sweetener, sometimes referred to as P-4000.[6] Research has been conducted to synthesize photoreactive derivatives of 2-propoxyaniline to study its interaction with sweet taste receptors, highlighting its utility in structure-activity relationship (SAR) studies.[7] This suggests that the 2-propoxyaniline scaffold is of significant interest in the design of molecules that interact with biological targets.

The process of drug development is a complex endeavor where such intermediates are crucial.[8][9] The journey from a chemical intermediate to a marketable drug involves extensive preclinical and clinical trials to ensure safety and efficacy.[8][10]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Propoxyaniline hydrochloride is associated with the following hazards:

The signal word associated with these hazards is "Warning".[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][11]

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[2][11] Avoid contact with skin.[13]

-

Respiratory Protection: If dust is generated, a government-approved respirator should be used.[12][14]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures

-

In case of eye contact: Immediately rinse cautiously with water for several minutes.[2][13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][13]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[2][11] If skin irritation occurs, get medical advice.[2][11]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]

-

If swallowed: Wash out the mouth with water.[13]

Storage and Stability

-

Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[11][13] Store at recommended temperatures of 2-8°C and protect from light.[2]

-

Incompatible Materials: Avoid strong oxidizing agents.[11]

References

- 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh8KbiONF9g-e9fWzOWC8NB1H7wvH4jTAK7qkUi2h-SdMrxWBCizn4gyEREfAAMu8XCA5cc5GqKgTxXrCnFv3Cwh7AO52On75XoqaAxrw5sOa8rktreulV5Y_bt6VZ_fDnaSRy1Bzaf8UotxaQDi_xKEsiCbffwzyjH2ebZcLXMGsVapRP]

- ST-3564 - Safety Data Sheet (2023-01-02). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOY9IFi20d2zL7GBRaCPRJ-FxhDifAh6fhfA-uQAW7NPjbH3rpYPIi-PRPg7qNsSPNxpPX6W0X0gb3SaxhbK3Wnds7ByGnFJn3klGs1RJwX9KglKhlnZc2pqwtGvU91SUkDqVkLsryg==]

- 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxipFEf91Es8dSRnkm6A4zBEexwJLTcs4SLEeV8I81UBIcmySlc3faAyoICj-XYhZasQ8XbXi_sl3srlRV5Tp1h_QkCdqeid4t-fQubAQGk1yUpKtaWcbs5yZjCVRL1DJV0-pAxC422WvwVwQoK8MrdG182M32o8q4o2teP5axcY=]

- 5-Nitro-2-propoxyaniline hydrochloride | C9H13ClN2O3 | CID 3026849 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuLRasrkjIwfnKlodQpyuzUSgeC17ushTUW18LfgcHnIU9MnD3sYkBiZ1ha9yqMCRGLA3rxvFKkanhKjyfVcRi_c24e6QaiUpRrowmX-VtBSyyO2HDqEARHZrB0MrrHobYKZrl8yIk_J0TiKpV4fp8UdJQDMvEGsDgXCHwKdfk52VZE4eTHnw_0IDv]

- 2-propoxyaniline hydrochloride | 220594-10-5 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8rUn2mosOUFxzJusYXNAjbR8mfo2YrLma3w9lgUzLiuyeaFS48D3Axs_xbWzhmIfTBHb0BeWERB8WbZYjcTGAE3IF8COVr0hTTB72MrannVmVxGB71ogMoqUjzZZkgeBxam6mxv_OiYLnVovUL2OU37FcoadHgkZvnq0THpsh8dMRWsc5Mg==]

- 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 - ChemicalBook (2025-07-16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkkF0F7ZO6EvcuWo9PqSP53F2aUWjxQZNihYGVG5ioOsBU4yUwnGqUn-eHeXOHCsnjKY7ICVK2ahaDwQ_OsapmnVT9oxUt11XvTs0Xloau1tUsE9trBtrgPtfBkRh1C_CRWfiDGJXScP0UTX-PQona_ZjxcLPM1xB-HePYVoYGqhc=]

- 4-Methyl-2-propoxyaniline hydrochloride | C10H16ClNO | CID 53410115 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_hXsdUsHpBWtVZSN1VYAVkIGy8uef-f-a8rItJ-lvvP7Xjrw9hXDmM8A7CzpDZcA_Qo8Q3Lk3FwQN3z0ychRNMwb-Dh1tzHTYvAPvoY98Q_BAD2od_SzOrgFBZxtRLIcZTZ0dF22GOM9FbL0eb8URYUaqKeskxhyn-XofhnTougNQiDq_6RzcjtQ2vg==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnhqAJs4M7S8hnl-WVbybSxMUqByNcX4XVRT89XwaqIwtEnF7mKLJN9R_LIZ3vuu5Vn3HDs-pu5_21wv4BFB-oIe6gUWu2HJO29uIsCPAKDJE949xukZmVaTRhJEqwZQ-vWOov5voRw8OMxRAgPzPcK2neO6o6pkNAdFCuZXW006W57dSBtXTM6HExcEusiNrjTRflIXdKGAcoya4zAHksd573TTjP-S0rRFidKCMPx-3psmRetmMTCBTpQdfxc1DuI2k=]

- 2 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlqoH51uUBYJXKC9YPq8nIsoBU7i_3Z1-QA97zvj-hLOWGuBWvvjY6XtbbPVm1w2Rg4vqIggLwSTmlbtB4bo0lbvszVhcspU8ESYWqRd2FnZL5ITBSPaWeJ4Q-31TheBdTbeKUWFCI6EXsJNIiWkBkOe-9BOrYviAo1BOw9G13lnza73JLbDtc21_d5GiMZrO1]

- safety data sheet - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMPHNQPMBePf2I07WzLFOU_TG_b5T9dx80dmm54zNUnO-2bwK6GY0sd_3romD5QvEx0vb0j4nbVeiKuY1hb1yoH64jhEbL-cMrYx4lLGh4ChEi4taI6MI_NiO33AUtUprHvOIo1GjkV28foNg4u0oloSD0oUAdlpxXFrD4_vNtuTPGHCa]

- 2-PROPOXYANILINE HYDROCHLORIDE(4469-78-7) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvrArf_ccR9J8L3KSj3HdL0W_gxWCodcNZFrL1Ym0LD0uySOGXMN5fmjcnkazSlQL3uGK98wRHGzpsrQxjje6ftvX1tGiEoKX7zV9QfYqKtzVWJS0HMA5cR8h-UGQtsEPebbwwAA7b6Aw2t1V8piEL3D1-JX4=]

- Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2eCrQOhuGd0_4A_IAdhyTXeZ9OcoL_gRKeCm4b_pwLI1zHzClWrXY8B2DdEShz-jJ3Yv92O35q1iraMD1FcYF5l_uPyN8mYeCLZyifF8DXA32uzMiPzmWo9q66HwgChKkbjxpk3b5eY0EnLsKiQgJLH2_81ohLiBleZrSbGtMJYa2e2WDVrboPp83t7uInv5uJaz6VS4pBsRUMeoTjczOnOANbUzTxW3vKHPc8uzq4nLM0CwWRKPNEqoegVgxUOhVFCCJjrJAjIs=]

- 2-propoxyaniline hydrochloride | CAS 4469-78-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWoFqJn-PPFLrTCdTcmcJMb8N0L2LveTVsl6uXDhbt1941-bAJrPKoegW0ekCmPLa2nGm3zKCg2_SPqDzGe-Z4IIaW-bWd7JsO2Lw4eRwDilbDpwkLdJvdlAWtbcQ_HM1IlBLUDwnSsYyh1U5AvKEa6JOshHLZbQYKGg==]

- 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14XSDGjw5zcWCvBfaJ6wkHYzV1KKrZeMU7XIpJcvwJrve6b3u2ecPZ3Gj87IN0FmYIXsThxQ1817fIZVAezQYMUKGxp0fa9XM8VSWmLUQeDzmBGEjFrLbv0w9i_yoAp00npQ4-3vKsB2ILx5BYxzsQzGnbR90q2UnIeXyiw==]

- Applications in drug development - European Pharmaceutical Review (2005-03-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZicPbEzSItkyF5Niat2CjnPjMCpwLIQqmKczK0DuxyWJpO8NH99PP134ybj_ThtDTjnN9bm9Gu6xqlpYHsRohHB8N6rbDjyYIkMO00G8QEIOp7sDht8Kp89nVORPSz2tSy5d-7d8cWJhgyszM_bCgdxEISLn_RMmrf1t3pHJ9iK9a7rxswZoVn-7oW_l97BAamb6UyjU=]

- Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELghPBhgdLINtxSTkrSSeq7ny5e_Oh8EAo-4rkYoRByhcMe5ot8IP5v-f2OhN2GMiwHXXty-YRsYF2CsBKPsdYHI-goJ2fxRw2zkMXe8CE2NM2x3c0rPKiFaN9K2_apLipwhvrU3ABDCEyygY=]

- Hydrogel-Based Formulations to Deliver Analgesic Drugs: A Scoping Review of Applications and Efficacy - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF8fTZxTpNNVVUx3gZJi6jeC801udLKjusi-A4QZ6L-FpmX0o7IlVrBp90Crqg8jJ0nRbt87iZ3cR0MjEEonlIIZf3oj5ScLKVgOEMqxRSRsgImCjY0VbAK4UF1wEfcFGNhVy-]

- Research in the Field of Drug Design and Development - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJq__oV7HoKShFq8tjj8R0hPBNxYxWofmcfwtg83fcDWbnTGP9b3hLuvgBrhpPNov3VDbZERwTt62BRQeE-TjT_7IO3VlYWT5J70ACKd096__gWQox0GLjLgQIAY5Ec_ze1AuEIjryO9Br7Ykq]

Sources

- 1. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]

- 3. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-PROPOXYANILINE HYDROCHLORIDE(4469-78-7) 1H NMR [m.chemicalbook.com]

- 6. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]